molecular formula C13H21NO3S B6624254 4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol

4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol

Cat. No.: B6624254
M. Wt: 271.38 g/mol
InChI Key: QQISNLODETXLSP-UHFFFAOYSA-N
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Description

4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol is an organic compound that features a unique combination of functional groups, including an ethylsulfonyl group, an aniline moiety, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol typically involves a multi-step process:

    Formation of the Aniline Derivative: The starting material, 2-ethylsulfonylaniline, can be synthesized through the sulfonation of aniline followed by alkylation with ethyl groups.

    Alkylation: The aniline derivative is then subjected to alkylation with 2-methylbutan-2-ol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylsulfonylanilino)-2-methylbutan-2-ol: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    4-(2-Ethylsulfonylanilino)-2-ethylbutan-2-ol: Similar structure but with an ethyl group instead of a methyl group on the butanol moiety.

Uniqueness

4-(2-Ethylsulfonylanilino)-2-methylbutan-2-ol is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylsulfonyl group may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-(2-ethylsulfonylanilino)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-18(16,17)12-8-6-5-7-11(12)14-10-9-13(2,3)15/h5-8,14-15H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQISNLODETXLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NCCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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